molecular formula C14H16F3N3O2 B3059658 N'-(cyclohexylcarbonyl)-6-(trifluoromethyl)nicotinohydrazide CAS No. 1092346-05-8

N'-(cyclohexylcarbonyl)-6-(trifluoromethyl)nicotinohydrazide

Cat. No.: B3059658
CAS No.: 1092346-05-8
M. Wt: 315.29
InChI Key: OZQGAEFFRKLIHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(cyclohexylcarbonyl)-6-(trifluoromethyl)nicotinohydrazide is a compound that features a trifluoromethyl group attached to a nicotinohydrazide backbone, with a cyclohexylcarbonyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(cyclohexylcarbonyl)-6-(trifluoromethyl)nicotinohydrazide typically involves the reaction of 6-(trifluoromethyl)nicotinic acid with cyclohexylcarbonyl chloride in the presence of a base, followed by the addition of hydrazine hydrate. The reaction conditions often include:

    Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(cyclohexylcarbonyl)-6-(trifluoromethyl)nicotinohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-(cyclohexylcarbonyl)-6-(trifluoromethyl)nicotinohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethyl groups.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    N’-(cyclohexylcarbonyl)-6-(trifluoromethyl)nicotinohydrazide: Unique due to the presence of both the trifluoromethyl and cyclohexylcarbonyl groups.

    6-(trifluoromethyl)nicotinic acid: Lacks the cyclohexylcarbonyl group, resulting in different chemical properties and applications.

    Cyclohexylcarbonyl hydrazide:

Uniqueness

N’-(cyclohexylcarbonyl)-6-(trifluoromethyl)nicotinohydrazide is unique due to the combination of the trifluoromethyl group, which imparts high metabolic stability and lipophilicity, and the cyclohexylcarbonyl group, which enhances binding affinity and specificity. This combination makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N'-(cyclohexanecarbonyl)-6-(trifluoromethyl)pyridine-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3N3O2/c15-14(16,17)11-7-6-10(8-18-11)13(22)20-19-12(21)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZQGAEFFRKLIHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NNC(=O)C2=CN=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701139302
Record name 6-(Trifluoromethyl)-3-pyridinecarboxylic acid 2-(cyclohexylcarbonyl)hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701139302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092346-05-8
Record name 6-(Trifluoromethyl)-3-pyridinecarboxylic acid 2-(cyclohexylcarbonyl)hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092346-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Trifluoromethyl)-3-pyridinecarboxylic acid 2-(cyclohexylcarbonyl)hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701139302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(cyclohexylcarbonyl)-6-(trifluoromethyl)nicotinohydrazide
Reactant of Route 2
Reactant of Route 2
N'-(cyclohexylcarbonyl)-6-(trifluoromethyl)nicotinohydrazide
Reactant of Route 3
Reactant of Route 3
N'-(cyclohexylcarbonyl)-6-(trifluoromethyl)nicotinohydrazide
Reactant of Route 4
Reactant of Route 4
N'-(cyclohexylcarbonyl)-6-(trifluoromethyl)nicotinohydrazide
Reactant of Route 5
N'-(cyclohexylcarbonyl)-6-(trifluoromethyl)nicotinohydrazide
Reactant of Route 6
Reactant of Route 6
N'-(cyclohexylcarbonyl)-6-(trifluoromethyl)nicotinohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.